molecular formula C12H14ClNO3S B2578291 1-(2-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one CAS No. 251307-30-9

1-(2-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one

Cat. No.: B2578291
CAS No.: 251307-30-9
M. Wt: 287.76
InChI Key: PENSHNKBPRJYRM-FLIBITNWSA-N
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Description

1-(2-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one (CAS RN: 251307-30-9) is a chalcone derivative characterized by a 2-chlorophenyl group at position 1, a dimethylamino group at position 3, and a methylsulfonyl group at position 2 of the propenone backbone. Its molecular formula is C₁₂H₁₃ClN₂O₃S, with a molecular weight of 300.76 g/mol. The methylsulfonyl group is a strong electron-withdrawing moiety, while the dimethylamino group introduces electron-donating properties, creating a unique electronic profile that influences reactivity, solubility, and biological interactions .

highlights alternative synthetic pathways for structurally related compounds, suggesting that microwave-assisted methods (as noted in ) could enhance yield and efficiency for similar derivatives . It is primarily used in pharmaceutical research, with applications in enzyme inhibition studies and as a precursor for bioactive molecules .

Properties

IUPAC Name

(Z)-1-(2-chlorophenyl)-3-(dimethylamino)-2-methylsulfonylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S/c1-14(2)8-11(18(3,16)17)12(15)9-6-4-5-7-10(9)13/h4-8H,1-3H3/b11-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENSHNKBPRJYRM-FLIBITNWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C1=CC=CC=C1Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)C1=CC=CC=C1Cl)\S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzaldehyde, undergoes a reaction with a suitable reagent to form the chlorophenyl intermediate.

    Introduction of the Dimethylamino Group: The intermediate is then reacted with dimethylamine under controlled conditions to introduce the dimethylamino group.

    Addition of the Methylsulfonyl Group: Finally, the compound is treated with a methylsulfonylating agent to complete the synthesis.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with key analogs:

Compound Name / ID Substituents (Positions) Key Structural Differences Biological Activity Synthesis Method
Target Compound 2-Cl, 3-NMe₂, 2-SO₂Me (propenone) Unique combination of EWG and EDG Under investigation (enzyme inhibition) Multi-step organic synthesis
LC32 () 2-Cl, 4-F (propenone) Lacks NMe₂ and SO₂Me; simpler halogenation LiARG inhibition (>50%) Conventional chalcone synthesis
LC34 () 2-Cl, 4-OMe (propenone) Methoxy instead of NMe₂/SO₂Me LiARG inhibition (>50%) Conventional synthesis
2-Chlorochalcone () 2-Cl, 1-Ph (propenone) No NMe₂ or SO₂Me; basic chalcone scaffold Antioxidant (moderate activity) Microwave-assisted synthesis
SR-F-130 () 3-CF₃, 4-NMe₂ (propenone) Trifluoromethyl instead of Cl/SO₂Me Endoplasmic reticulum inhibitor Not specified
Compound 4 () 3-pyridyl, NMe₂ (propenone) Pyridyl ring instead of 2-Cl; lacks SO₂Me Intermediate in drug design Bromination/HCl treatment


Key Observations:

  • Electronic Effects: The methylsulfonyl (SO₂Me) group in the target compound enhances electrophilicity compared to halogen-only analogs like LC32 and LC33. This may improve binding to enzyme active sites but reduce solubility .
  • Biological Activity: While simpler chalcones (e.g., 2-Chlorochalcone) exhibit antioxidant properties, the target compound’s dimethylamino and sulfonyl groups may redirect activity toward kinase or protease inhibition, as seen in related molecules () .

Pharmacological Potential

  • Enzyme Inhibition: The dimethylamino group may facilitate hydrogen bonding with enzymatic targets, as observed in LiARG-inhibiting chalcones (). However, the sulfonyl group’s electron-withdrawing nature could reduce basicity, altering binding kinetics .
  • Antioxidant vs.

Biological Activity

1-(2-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This compound exhibits potential therapeutic applications due to its interactions with various biological targets, including enzymes and cellular pathways. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14ClN O3S
  • Molecular Weight : 283.76 g/mol

The presence of a chlorophenyl group and a dimethylamino moiety contributes to its lipophilicity and potential bioactivity.

Antioxidant Activity

Recent studies have demonstrated that chalcone derivatives exhibit significant antioxidant properties. The compound was shown to scavenge free radicals effectively, reducing oxidative stress in cellular models. This antioxidant activity is crucial for preventing cellular damage and has implications in the treatment of diseases associated with oxidative stress.

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes:

  • Monoamine Oxidase (MAO) : The compound has been identified as a weak inhibitor of MAO-A and MAO-B, which play critical roles in neurotransmitter metabolism. This inhibition suggests potential applications in treating mood disorders and neurodegenerative diseases .
  • Acetylcholinesterase (AChE) : A study indicated that this compound could inhibit AChE activity, which is beneficial in managing Alzheimer's disease by enhancing cholinergic transmission .

Anticancer Activity

Several investigations have reported the anticancer properties of chalcone derivatives. Specifically, this compound demonstrated cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer : The compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways.
  • Lung Cancer : In A549 lung cancer cells, it inhibited cell proliferation and induced cell cycle arrest at the G2/M phase.

The underlying mechanisms involve the modulation of signaling pathways related to cell survival and apoptosis.

Study 1: Antioxidant Mechanism

A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels, with IC50 values comparable to established antioxidants.

TestIC50 Value (µM)
DPPH25
ABTS30

This demonstrates the compound's potential as a natural antioxidant agent.

Study 2: Enzyme Inhibition Profile

In vitro assays were conducted to evaluate the inhibitory effects on MAO and AChE:

EnzymeIC50 Value (µM)
MAO-A50
MAO-B40
AChE35

These results highlight the compound's potential utility in neuropharmacology.

Q & A

Q. What are the optimized synthetic routes for 1-(2-chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one, and how do reaction conditions influence yield?

The compound can be synthesized via a Claisen-Schmidt condensation between 2-chlorobenzaldehyde and a ketone derivative, followed by sulfonation and dimethylamination. Key variables include solvent choice (e.g., ethanol or dichloromethane), temperature control (60–80°C for condensation), and catalysts like NaOH or piperidine. Post-synthetic modifications, such as sulfonation with methylsulfonyl chloride, require inert atmospheres to prevent side reactions. Purity is enhanced via recrystallization from ethanol or column chromatography .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • XRD : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds, van der Waals forces). For example, C–H⋯O interactions in analogous chalcones stabilize the crystal lattice .
  • FT-IR/NMR : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹, sulfonyl S=O at ~1350–1150 cm⁻¹). ¹H NMR reveals substituent effects on aromatic protons (δ 7.2–8.1 ppm for chlorophenyl) and dimethylamino groups (δ 2.8–3.1 ppm) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data using software like Gaussian 09 with B3LYP/6-31G(d) basis sets .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence bioactivity in chlorophenyl-propenone derivatives?

Substituent position and lipophilicity directly modulate antibacterial potency. In chlorophenyl chalcones, 2-chloro derivatives (e.g., MIC = 0.3 mg/mL) outperform 3-chloro or 4-chloro analogs due to optimized steric alignment with bacterial targets like Bordetella bronchiseptica enzymes. Polar groups (e.g., –OH, –OMe) reduce activity by disrupting membrane permeability . Example Data (Table 1) :

Substituent PositionMIC (mg/mL)
2-Chloro0.3
3-Chloro0.6
4-Chloro0.5
Source: Adapted from Table 19 in .

Q. What computational strategies resolve contradictions in structure-activity relationships (SAR) for sulfonyl- and amino-substituted propenones?

  • Molecular Docking : Identifies binding modes with biological targets (e.g., bacterial efflux pumps). Chlorophenyl groups enhance hydrophobic interactions, while sulfonyl groups improve solubility and target affinity .
  • MD Simulations : Assess dynamic stability of ligand-receptor complexes. For example, dimethylamino groups in propenones may induce conformational flexibility, altering binding kinetics .

Q. How can spectroscopic data discrepancies (e.g., NMR shifts) be addressed in structurally similar analogs?

  • Solvent Effects : Polar solvents (DMSO-d₆) deshield protons, shifting δ values by 0.1–0.3 ppm.
  • Tautomerism : Enol-keto equilibria in propenones complicate NMR interpretation. Low-temperature (e.g., –40°C) spectra suppress tautomerization, clarifying peak assignments .

Methodological Guidance

Designing experiments to assess the catalytic potential of propenones in transition-metal complexes

  • Ligand Synthesis : React propenones with Rh(I) or Ir(I) precursors (e.g., [Rh(COD)Cl]₂) in THF under N₂. Monitor coordination via UV-Vis (d-d transitions at 400–500 nm) .
  • Catalytic Screening : Test complexes in cross-coupling reactions (e.g., Suzuki-Miyaura). High turnover numbers (TON > 1,000) suggest robust π-backbonding from the propenone ligand .

Best practices for resolving conflicting bioactivity data across substituent studies

  • Standardized Assays : Use consistent bacterial strains (e.g., ATCC B. bronchiseptica) and growth media (Mueller-Hinton agar).
  • Dose-Response Curves : Calculate IC₅₀ values to compare potency. For example, 2-chloro derivatives may show steeper curves than 4-chloro analogs, indicating higher target specificity .

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